N-(2,4-dimethylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
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Description
N-(2,4-dimethylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide, also known as DPPYSA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPPYSA belongs to the class of pyridazinone derivatives and has been synthesized using a variety of methods.
Scientific Research Applications
Chemical Modification and Application Potential
Xylan Derivatives : Chemical modification of xylan, a process relevant to enhancing specific properties of biopolymer ethers and esters, showcases the potential of chemical compounds in creating materials with specialized applications. This includes the development of xylan esters for drug delivery applications, leveraging advanced analytical techniques to understand structure-property relationships (Petzold-Welcke et al., 2014).
Environmental Impact and Removal Techniques
Sulfamethoxazole : Sulfamethoxazole, a persistent organic pollutant, exemplifies the environmental persistence of certain chemical compounds. Studies focus on its occurrence, toxicity effects, and removal technologies, highlighting the importance of cleaner, sustainable development of technology for environmental protection (Prasannamedha & Kumar, 2020).
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-13-5-6-16(14(2)10-13)21-18(24)12-25-19-8-7-17(22-23-19)15-4-3-9-20-11-15/h3-11H,12H2,1-2H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVFGVNEBXPJPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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